Cas no 2413867-70-4 (methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate)

Methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a phenolic hydroxyl moiety. This compound is valuable in peptide synthesis and medicinal chemistry due to its dual functionality, enabling selective deprotection and further derivatization. The Boc group provides stability under acidic conditions while allowing mild deprotection, making it suitable for stepwise synthesis. The presence of the 2-hydroxyphenyl group offers additional reactivity for conjugation or metal coordination. Its ester functionality enhances solubility in organic solvents, facilitating purification and handling. This intermediate is particularly useful in constructing complex molecules requiring orthogonal protecting group strategies.
methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate structure
2413867-70-4 structure
Product name:methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate
CAS No:2413867-70-4
MF:C14H19NO5
MW:281.304364442825
CID:5673845
PubChem ID:89785147

methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-26664932
    • 2413867-70-4
    • methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
    • SCHEMBL15232697
    • methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate
    • Inchi: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-7-5-6-8-10(9)16/h5-8,11,16H,1-4H3,(H,15,18)
    • InChI Key: JITXCZYPHZVRAJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)OC)C1C=CC=CC=1O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 281.12632271g/mol
  • Monoisotopic Mass: 281.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 2.7

methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26664932-0.1g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95.0%
0.1g
$376.0 2025-03-20
Enamine
EN300-26664932-0.05g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95.0%
0.05g
$252.0 2025-03-20
Enamine
EN300-26664932-10g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
10g
$4667.0 2023-09-12
Aaron
AR0288TB-5g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
5g
$4353.00 2025-02-15
1PlusChem
1P0288KZ-10g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
10g
$5831.00 2024-05-22
1PlusChem
1P0288KZ-2.5g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
2.5g
$2691.00 2024-05-22
1PlusChem
1P0288KZ-1g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
1g
$1405.00 2024-05-22
1PlusChem
1P0288KZ-500mg
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
500mg
$1109.00 2024-05-22
Aaron
AR0288TB-100mg
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
100mg
$542.00 2025-02-15
Aaron
AR0288TB-10g
methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate
2413867-70-4 95%
10g
$6443.00 2023-12-15

Additional information on methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate

Methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate: A Comprehensive Overview

The compound methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate, identified by the CAS number 2413867-70-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methyl ester group, a tert-butoxy carbonyl (Boc) protecting group, and a hydroxyl-substituted phenyl ring. The combination of these functional groups makes it a versatile building block in organic synthesis.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry, particularly in the development of bioactive molecules. The presence of the Boc group allows for controlled deprotection during synthesis, enabling precise manipulation of the molecule's reactivity. Additionally, the hydroxyl group on the phenyl ring introduces hydrophilic properties, which can enhance the compound's solubility and bioavailability.

One of the most promising applications of methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate is in peptide synthesis. The Boc group is widely used as a protecting group for amino acids, and its inclusion in this compound facilitates the construction of complex peptide sequences with high precision. Recent advancements in solid-phase synthesis have further enhanced the efficiency of using this compound as a precursor in peptide assembly.

In addition to its role in peptide synthesis, this compound has shown potential in the development of novel drug delivery systems. The methyl ester group can be modified to create prodrugs, which are designed to release active pharmaceutical ingredients at specific sites within the body. This targeted delivery approach minimizes side effects and improves therapeutic outcomes.

The synthesis of methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the Boc-protected amino acid intermediate and subsequent esterification to introduce the methyl group. Recent research has focused on optimizing these steps to improve yield and purity, leveraging advanced catalysts and reaction conditions.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. For instance, its ability to form stable amide bonds enables its use in constructing polymeric materials with tailored mechanical and thermal properties. Emerging studies are exploring its potential in creating biodegradable polymers for use in biomedical devices and sustainable packaging solutions.

In conclusion, methyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate (CAS No: 2413867-70-4) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a valuable tool in modern chemical research.

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